8-Chloro-5H-benzo[b]carbazole
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Overview
Description
8-Chloro-5H-benzo[b]carbazole is a chemical compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their versatile functionalization, excellent electrical and electrochemical properties, and unique optical characteristics . The molecular formula of this compound is C16H10ClN, and it is characterized by the presence of a chlorine atom at the 8th position of the benzo[b]carbazole structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5H-benzo[b]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fe-catalyzed 5-exo-dig intramolecular cyclization followed by 6π-electrocyclization and aromatization . This method utilizes iron catalysts to facilitate the formation of the carbazole ring system.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel–Crafts arylation, electrocyclization, and intramolecular cyclization reactions. These processes are often optimized for large-scale production to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
8-Chloro-5H-benzo[b]carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 8-Chloro-5H-benzo[b]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in various chemical and biological systems. Its unique structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 5H-Benzo[b]carbazole
- 2,3-Benzcarbazole
- 2,3-Benzocarbazole
Comparison: 8-Chloro-5H-benzo[b]carbazole is unique due to the presence of the chlorine atom at the 8th position, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C16H10ClN |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
8-chloro-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10ClN/c17-12-6-5-10-8-14-13-3-1-2-4-15(13)18-16(14)9-11(10)7-12/h1-9,18H |
InChI Key |
XDUSIBDVIBCEPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C=C(C=CC4=C3)Cl |
Origin of Product |
United States |
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